molecular formula C17H19NO3 B8461876 Benzyl 1-hydroxy-2-phenylpropan-2-ylcarbamate

Benzyl 1-hydroxy-2-phenylpropan-2-ylcarbamate

Cat. No. B8461876
M. Wt: 285.34 g/mol
InChI Key: OKDSTCWPTFYDCY-UHFFFAOYSA-N
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Patent
US07910595B2

Procedure details

2-Amino-2-phenylpropan-1-ol hydrochloride (0.5 g, 2.7 mmol) was reacted with N-(benzyloxycarbonyloxy)-succinimide (0.73 g, 2.9 mmol) and triethylamine (0.82 mL, 5.9 mmol) in THF (25 mL) at 0° C. for 1.0 hours and then at room temperature for 1 hour. The reaction was concentrated and extracted with ethyl acetate (25 mL). The extract was washed with water (2×) and brine, dried over MgSO4, and concentrated to give the crude title compound and used without further purification.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
0.82 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)([CH3:6])[CH2:4][OH:5].[CH2:13]([O:20][C:21](ON1C(=O)CCC1=O)=[O:22])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.C(N(CC)CC)C>C1COCC1>[OH:5][CH2:4][C:3]([NH:2][C:21](=[O:22])[O:20][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH3:6] |f:0.1|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
Cl.NC(CO)(C)C1=CC=CC=C1
Name
Quantity
0.73 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)ON1C(CCC1=O)=O
Name
Quantity
0.82 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (25 mL)
WASH
Type
WASH
Details
The extract was washed with water (2×) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC(C)(C1=CC=CC=C1)NC(OCC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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